Olesoxime -

Olesoxime

Catalog Number: EVT-8043681
CAS Number:
Molecular Formula: C27H45NO
Molecular Weight: 399.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Olesoxime was developed by Trophos SA and is classified as a small molecule drug. Its molecular formula is C27H45NOC_{27}H_{45}NO with a molecular weight of 399.65 Da. The compound exists as a stable mixture of syn and anti isomers, which contributes to its pharmacological properties. It has been assessed in various clinical trials for its efficacy in treating neurodegenerative disorders, particularly those affecting motor neurons .

Synthesis Analysis

Methods and Technical Details

Olesoxime synthesis involves several steps that typically include the reaction of cholesterol derivatives with hydroxylamine to form the oxime. The process can be optimized for yield and purity through various purification techniques such as recrystallization and chromatography.

  1. Starting Material: Cholesterol or its derivatives.
  2. Reagents: Hydroxylamine hydrochloride, typically in an organic solvent.
  3. Reaction Conditions: The reaction is generally carried out under reflux conditions to facilitate the formation of the oxime.
  4. Purification: The product is purified using methods like recrystallization from suitable solvents or column chromatography to isolate olesoxime from by-products.

The synthesis process can be adapted to scale up for clinical production while ensuring compliance with regulatory standards for pharmaceutical manufacturing .

Molecular Structure Analysis

Structure and Data

Olesoxime features a steroid backbone typical of cholesterol, with a hydroxylamine functional group at the 3-position:

  • Molecular Formula: C27H45NOC_{27}H_{45}NO
  • Molecular Weight: 399.65 Da
  • Isomeric Forms: Exists as both syn and anti isomers.

The structural representation indicates that olesoxime retains the lipophilic characteristics of cholesterol, which influences its solubility and bioavailability in biological systems .

Chemical Reactions Analysis

Reactions and Technical Details

Olesoxime participates in several chemical reactions relevant to its biological activity:

  1. Enzyme Inhibition: It has been shown to inhibit certain cholinesterases, which are enzymes involved in neurotransmitter breakdown. The inhibition potency can be quantified using IC50 values derived from enzyme activity assays.
  2. Reactivation Assays: Olesoxime can reactivate inhibited cholinesterases under specific conditions, showcasing its potential therapeutic role in counteracting organophosphate poisoning .
  3. Mitochondrial Interaction: Olesoxime interacts with mitochondrial proteins, modulating pathways related to mitochondrial permeability transition, which is crucial for maintaining cell viability under stress conditions .
Mechanism of Action

Process and Data

The mechanism of action of olesoxime primarily involves its interaction with mitochondrial membranes:

  • Target Proteins: Olesoxime binds to two key mitochondrial proteins—TSPO (18 kDa translocator protein) and VDAC (voltage-dependent anion channel). This binding enhances mitochondrial function and protects against oxidative stress.
  • Neuroprotective Effects: By stabilizing mitochondrial membranes and preventing permeability transition, olesoxime promotes neuronal survival during conditions that would typically lead to cell death, such as excitotoxicity or trophic factor withdrawal .
  • Cell Survival Assays: In vitro studies demonstrate that olesoxime can promote survival in primary neurons deprived of neurotrophic factors, indicating its potential utility in treating neurodegenerative diseases .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

  • Appearance: Olesoxime is typically presented as a crystalline powder.
  • Stability: It remains stable for over 36 months under regulated storage conditions.
  • Solubility: Due to its lipophilic nature, solubility in aqueous media is limited but can be enhanced by serum or albumin addition.

Relevant Data or Analyses

The compound's solubility profile suggests that formulation strategies may involve oily excipients or surfactants to enhance bioavailability when administered orally .

Applications

Scientific Uses

Olesoxime has been investigated for various applications:

  1. Neurodegenerative Diseases: Clinical trials are ongoing to assess its efficacy in treating amyotrophic lateral sclerosis and spinal muscular atrophy.
  2. Mitochondrial Dysfunction: Research indicates potential benefits in conditions characterized by mitochondrial dysfunction, such as Alzheimer's disease .
  3. Pharmacological Profiling: The compound has been explored for its ability to promote myelination and repair in nervous system models, highlighting its versatility as a therapeutic agent .
Introduction to Olesoxime in Neurodegenerative Disease Research

Discovery and Development History of Olesoxime

Olesoxime was discovered through a phenotypic screening campaign conducted by Trophos SA (Marseille, France) in the early 2000s. The screening utilized primary rat motor neurons deprived of neurotrophic factors—a physiologically relevant model mimicking neurodegenerative stress. From a library of ~10,000 compounds, olesoxime (then designated TRO19622) was identified for its ability to promote neuronal survival and neurite outgrowth at low micromolar concentrations (EC₅₀ = 3 µM) [2] [9]. Unlike target-based approaches, this method selected compounds based on functional neuroprotection without preconceived molecular targets.

Preclinical development advanced rapidly following its 2007 characterization. In vivo studies demonstrated olesoxime’s efficacy in SOD1 transgenic mouse models of ALS, where it delayed disease onset and extended survival by 10% [9]. Parallel studies confirmed benefits in nerve trauma models, such as enhanced axonal regeneration after sciatic nerve crush in mice and reduced motor neuron death following neonatal facial nerve axotomy [2] [9]. These findings propelled clinical translation, with Phase II-III trials initiated for ALS (2009–2011) and SMA (2010–2013). Though the ALS trial (n=512) failed to meet primary endpoints (survival/ALSFRS-R), the SMA trial (n=165) showed stabilization of motor function via the Motor Function Measure scale after 24 months [6] [7]. Roche acquired olesoxime in 2015 but discontinued development in 2018 due to regulatory challenges and competitive pressures.

Table 1: Key Milestones in Olesoxime Development

YearDevelopment PhaseKey Findings/Outcomes
2007Preclinical CharacterizationIdentified as cholest-4-en-3-one oxime; promotes motor neuron survival (EC₅₀ = 3 µM) [9]
2009ALS Clinical Trials (Phase III)No significant survival benefit vs. placebo [6]
2014SMA Clinical Trial (Phase II/III)Stabilized motor function at 24 months [7]
2015AcquisitionRoche acquires olesoxime program for €120M [6]
2018DiscontinuationDevelopment halted due to regulatory/commercial factors [6]

Rationale for Targeting Mitochondria in Neurodegeneration

Mitochondrial dysfunction is a convergent pathological feature in neurodegeneration, involving impaired bioenergetics, oxidative stress, and apoptosis initiation. Central to this is the mitochondrial permeability transition pore (mPTP)—a channel regulated by outer membrane proteins VDAC (voltage-dependent anion channel) and TSPO (translocator protein). mPTP opening permits cytochrome c release, activating caspase-dependent apoptosis [4] [9]. Olesoxime directly targets this axis by binding VDAC and TSPO with nanomolar affinity, thereby inhibiting mPTP opening under cellular stress [9].

Mechanistic evidence derives from multiple disease models:

  • In ALS models, olesoxime reduced cytochrome c release in motor neurons exposed to oxidative stress, preserving ATP production and calcium buffering [9].
  • For Parkinson’s disease, olesoxime blocked α-synuclein translocation into mitochondria via VDAC. Electrophysiological studies confirmed olesoxime hinders α-synuclein’s passage through VDAC pores (K_d ~150 nM), preventing respiratory complex inhibition [4].
  • In chemotherapy-induced neuropathy, olesoxime reversed mitochondrial vacuolation and ATP depletion by stabilizing VDAC-tubulin interactions disrupted by paclitaxel [5].

Notably, olesoxime’s mitochondrial effects extend beyond inhibition of apoptosis. It enhances cholesterol trafficking and restores membrane fluidity—demonstrated in Huntington’s models where it normalized membrane viscosity in BACHD rat brains [8]. This multi-faceted mitochondrial action underpinned its therapeutic rationale across diverse contexts.

Olesoxime’s Structural Analogy to Cholesterol and Functional Implications

Olesoxime’s chemical structure (C₂₇H₄₅NO) features a cholestane backbone modified at the C3 position with an oxime group (=N-OH), creating a stable syn/anti isomeric mixture [1] [9]. This design confers both cholesterol-like biomembrane interactions and reactive pharmacophore capabilities:

  • Lipophilicity and Blood-Brain Barrier Penetration: With a calculated logP of 10, olesoxime exceeds typical CNS drug thresholds. Its cholesterol mimicry enables passive diffusion across the blood-brain barrier, achieving brain concentrations ~50% of plasma levels [9]. This property is critical for targeting central pathologies like α-synucleinopathy or motor neuron degeneration.
  • VDAC Modulation via Membrane Integration: Molecular dynamics simulations show olesoxime embeds at the VDAC-lipid interface via hydrophobic cholesterol-like interactions. This alters VDAC’s voltage gating and anion selectivity, reducing chloride influx into motor nerve terminals by ~40% and consequently restraining synaptic vesicle exocytosis [3].
  • Reactivation of Organophosphate-Inhibited Cholinesterases: The oxime moiety (-CH=NOH) enables nucleophilic attack on organophosphates (e.g., sarin, cyclosarin) adducted to butyrylcholinesterase (BChE). Kinetic studies show olesoxime reactivates cyclosarin-inhibited BChE with efficiency (k_react) comparable to HI-6 (standard oxime antidote) [1]. This dual function—membrane stabilization and enzyme reactivation—exemplifies its structurally driven polypharmacology.

Table 2: Structural and Functional Comparison of Olesoxime vs. Cholesterol

PropertyOlesoximeCholesterolFunctional Implication
Core StructureCholest-4-en-3-one oximeCholest-5-en-3β-olRetains membrane integration capacity [1]
C3 Functional GroupOxime (=N-OH)Hydroxyl (-OH)Enables nucleophilic reactivation of BChE [1]
Lipophilicity (logP)~10~8Enhanced BBB penetration [9]
VDAC ModulationAlters Cl⁻ flux and voltage gatingMinimal direct effectRegulates synaptic vesicle exocytosis [3]

Electrophysiological analyses further clarify functional impacts. In mouse neuromuscular junctions, olesoxime (0.4 µM) reduced evoked neurotransmitter release by 30–35% without affecting spontaneous release. This effect was abolished by VDAC inhibitors like DIDS, confirming presynaptic VDAC as the mechanistic target [3]. Such precision in modulating synaptic activity highlights the compound’s unique structure-driven neurostabilizing potential.

Properties

Product Name

Olesoxime

IUPAC Name

N-[(8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-ylidene]hydroxylamine

Molecular Formula

C27H45NO

Molecular Weight

399.7 g/mol

InChI

InChI=1S/C27H45NO/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28-29)13-15-26(20,4)25(22)14-16-27(23,24)5/h17-19,22-25,29H,6-16H2,1-5H3/t19-,22+,23-,24+,25+,26+,27-/m1/s1

InChI Key

QNTASHOAVRSLMD-GYKMGIIDSA-N

SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CCC4=CC(=NO)CCC34C)C

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=NO)CC[C@]34C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.